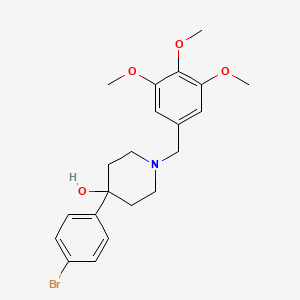![molecular formula C18H19Br2NO B3853042 4-(4-Bromophenyl)-1-[(2-bromophenyl)methyl]piperidin-4-ol](/img/structure/B3853042.png)
4-(4-Bromophenyl)-1-[(2-bromophenyl)methyl]piperidin-4-ol
Overview
Description
4-(4-Bromophenyl)-1-[(2-bromophenyl)methyl]piperidin-4-ol is a chemical compound that belongs to the class of piperidines It is characterized by the presence of two bromophenyl groups attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1-[(2-bromophenyl)methyl]piperidin-4-ol typically involves the reaction of 4-bromobenzyl chloride with 4-bromophenylpiperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-1-[(2-bromophenyl)methyl]piperidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromophenyl groups can be reduced to phenyl groups.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 4-(4-bromophenyl)-1-[(2-bromophenyl)methyl]piperidin-4-one.
Reduction: Formation of 4-(phenyl)-1-[(2-phenyl)methyl]piperidin-4-ol.
Substitution: Formation of 4-(4-aminophenyl)-1-[(2-aminophenyl)methyl]piperidin-4-ol.
Scientific Research Applications
4-(4-Bromophenyl)-1-[(2-bromophenyl)methyl]piperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-1-[(2-bromophenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bromophenyl groups may enhance the binding affinity and specificity of the compound, leading to its biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-1-[(2-chlorophenyl)methyl]piperidin-4-ol
- 4-(4-Bromophenyl)-1-[(2-fluorophenyl)methyl]piperidin-4-ol
- 4-(4-Bromophenyl)-1-[(2-methylphenyl)methyl]piperidin-4-ol
Uniqueness
4-(4-Bromophenyl)-1-[(2-bromophenyl)methyl]piperidin-4-ol is unique due to the presence of two bromophenyl groups, which can significantly influence its chemical reactivity and biological activity. The bromine atoms can participate in various interactions, such as halogen bonding, which can enhance the compound’s properties compared to its analogs with different substituents.
Properties
IUPAC Name |
4-(4-bromophenyl)-1-[(2-bromophenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Br2NO/c19-16-7-5-15(6-8-16)18(22)9-11-21(12-10-18)13-14-3-1-2-4-17(14)20/h1-8,22H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRHQKVISNASGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(bicyclo[2.2.1]hept-2-ylamino)-2-azepanone](/img/structure/B3852963.png)
![6-chloro-3-{[(3,4-difluorophenyl)amino]methyl}-4H-chromen-4-one](/img/structure/B3852965.png)


![(2-chlorophenyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B3852982.png)



![1-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2-methylsulfanylethanone](/img/structure/B3853010.png)



![4-(4-methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]butan-2-amine](/img/structure/B3853050.png)
![3,4-dimethoxy-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B3853057.png)
